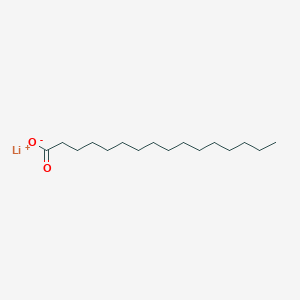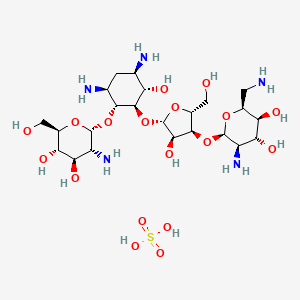![molecular formula C13H11N3O B7803267 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)
2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is a heterocyclic compound known for its chemiluminescent properties. It is often used as a Cypridina luciferin analogue, which is a compound that emits light when it reacts with certain chemicals. This property makes it valuable in various scientific applications, particularly in biochemistry and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with phenylacetic acid derivatives under specific conditions to form the desired imidazo[1,2-a]pyrazinone structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the heterocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce different functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one has several scientific research applications:
Wirkmechanismus
The chemiluminescent mechanism of 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one involves the generation of light through a chemical reaction. When it reacts with superoxide or singlet oxygen, the compound undergoes an electronic transition that releases energy in the form of visible light. This process is often mediated by the formation of an excited state intermediate, which then decays to the ground state, emitting light in the process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-one: Another Cypridina luciferin analogue with similar chemiluminescent properties.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3-one: Known for its enhanced luminescence compared to the parent compound.
Uniqueness
2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is unique due to its specific structural features that allow for efficient chemiluminescence. Its phenyl group contributes to its stability and reactivity, making it a valuable tool in various scientific applications .
Eigenschaften
IUPAC Name |
2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQHFNUMLIRXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
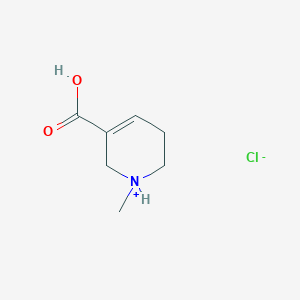

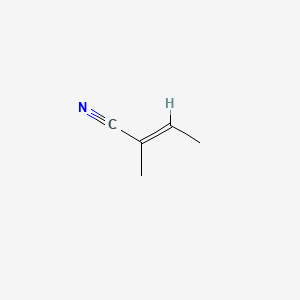

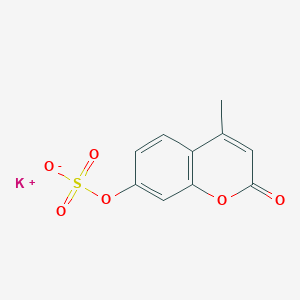

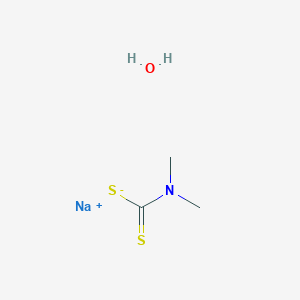
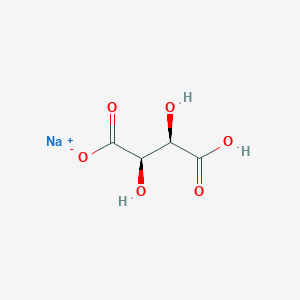
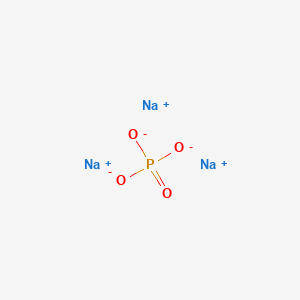

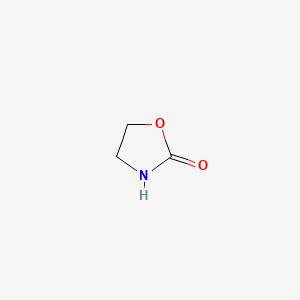
![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
